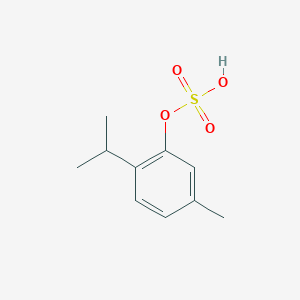

Thymol sulfate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14O4S |

|---|---|

Molecular Weight |

230.28 g/mol |

IUPAC Name |

(5-methyl-2-propan-2-ylphenyl) hydrogen sulfate |

InChI |

InChI=1S/C10H14O4S/c1-7(2)9-5-4-8(3)6-10(9)14-15(11,12)13/h4-7H,1-3H3,(H,11,12,13) |

InChI Key |

NODSEPOUFZPJEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OS(=O)(=O)O |

Synonyms |

thymol sulfate |

Origin of Product |

United States |

Biosynthesis of Thymol and Precursors to Its Sulfated Form

Plant Biosynthetic Pathways of Monoterpenes

Monoterpenes, including thymol (B1683141), are a diverse class of natural products derived from the universal C10 precursor, geranyl diphosphate (B83284) (GDP) nih.govnih.gov. The biosynthesis of monoterpenes in plants primarily occurs via the methylerythritol phosphate (B84403) (MEP) pathway, which produces the isopentenyl diphosphate (IDP) and dimethylallyl diphosphate (DMADP) units that condense to form GDP nih.govmdpi.com. An alternative pathway, the mevalonic acid (MVA) pathway, also contributes to terpene biosynthesis, with acetyl-Coenzyme A serving as a precursor researchgate.net.

In the context of thymol biosynthesis, GDP undergoes cyclization catalyzed by a monoterpene synthase nih.govnih.govdb-thueringen.de. In species like Thymus vulgaris and Origanum vulgare, γ-terpinene synthase (TPS) is a key enzyme that catalyzes the cyclization of GDP to form γ-terpinene nih.govnih.govresearchgate.net. This reaction is a crucial step in the pathway leading to both thymol and its isomer, carvacrol (B1668589) nih.govnih.gov.

The biosynthesis of these phenolic monoterpenes is compartmentalized within plant cells, often occurring in specialized structures such as glandular trichomes found on the aerial parts of plants like thyme and oregano db-thueringen.de.

Enzymatic Synthesis of Thymol from Precursor Molecules (e.g., p-cymene (B1678584), γ-terpinene)

The conversion of γ-terpinene to thymol involves oxidative steps catalyzed by cytochrome P450 monooxygenases (P450s) and a short-chain dehydrogenase/reductase (SDR) nih.govnih.gov. While earlier predictions suggested p-cymene as a direct intermediate in the pathway from γ-terpinene to thymol, recent research has refined this understanding nih.govdb-thueringen.denih.goveurekalert.org.

Studies have shown that γ-terpinene is oxidized by P450 enzymes, specifically those in the CYP71D subfamily, to produce unstable cyclohexadienol intermediates nih.govnih.gov. These intermediates are then dehydrogenated by an SDR to form corresponding ketones nih.govnih.gov. The final step in the formation of the aromatic ring of thymol occurs via keto-enol tautomerization nih.gov.

Specifically, in Thymus vulgaris, the enzyme TvTPS2 is responsible for the formation of γ-terpinene from GDP wikipedia.org. Subsequently, cytochrome P450 enzymes such as CYP71D178 are involved in the conversion of γ-terpinene towards thymol nih.govmdpi.com. While CYP71D178 can produce thymol, other related P450s (e.g., CYP71D180, CYP71D181) are involved in the biosynthesis of carvacrol, highlighting the close relationship and shared initial steps in the pathways of these two isomers nih.govmdpi.com.

Research involving heterologous expression of these enzymes in systems like yeast or Nicotiana benthamiana has helped to elucidate the specific enzymatic steps and intermediates involved nih.govnih.govdb-thueringen.de. These studies indicate that the formation of the aromatic backbone of thymol from γ-terpinene is facilitated by the combined action of P450 monooxygenases and a dehydrogenase, proceeding through unstable intermediates rather than directly via p-cymene as a committed intermediate nih.goveurekalert.org. However, p-cymene can be formed as a byproduct, potentially from the premature release of a substrate from the enzyme active site nih.govnih.gov.

The following table summarizes key enzymes and intermediates in the proposed thymol biosynthetic pathway:

| Step | Enzyme Class | Specific Enzyme Examples (where identified) | Substrate(s) | Product(s) |

| Initial precursors | - | - | IDP, DMADP | GDP |

| GDP to γ-terpinene | Monoterpene Synthase | γ-terpinene synthase (TvTPS2, OvTPS2) | GDP | γ-terpinene |

| γ-terpinene oxidation | Cytochrome P450 Monooxygenase | CYP71D subfamily (e.g., CYP71D178) | γ-terpinene | Unstable cyclohexadienol intermediates |

| Dehydrogenation | Short-chain Dehydrogenase/Reductase | SDR | Cyclohexadienol intermediates | Ketones |

| Aromatization | Keto-enol tautomerization | - | Ketones | Thymol |

Note: This table is a simplified representation based on current research findings and proposed pathways.

Detailed research findings, including gene expression analysis and enzymatic assays, continue to refine our understanding of the specific enzymes and regulatory mechanisms involved in these conversions nih.govmdpi.comdb-thueringen.de.

Genetic and Environmental Factors Influencing Thymol Biosynthesis

The biosynthesis and accumulation of thymol in plants are influenced by a complex interplay of genetic and environmental factors researchgate.netmdpi.com. Genetic factors determine the presence and expression levels of the enzymes involved in the biosynthetic pathway, such as terpene synthases and cytochrome P450s nih.govmdpi.comdb-thueringen.de. Different chemotypes within a species like Thymus vulgaris exhibit variations in the main components of their essential oils, reflecting underlying genetic differences in enzyme activity and regulation mdpi.com. Studies have shown that monoterpene synthase activity is predominantly regulated at the transcriptional level db-thueringen.de.

Environmental factors can significantly impact the production of secondary metabolites like thymol nih.govresearchgate.netmdpi.com. These factors include temperature, light, water availability (drought stress), salinity, and nutrient levels mdpi.commdpi.comut.ac.irnih.govjmp.ir. For instance, temperature has been shown to differentially influence thymol and carvacrol levels in Origanum species, with thymol increasing at lower temperatures and carvacrol increasing at higher temperatures ut.ac.irresearchgate.net. Drought stress can lead to changes in the percentages of γ-terpinene, p-cymene, and thymol in thyme essential oil, with some studies reporting a reduction in thymol under drought mdpi.comnih.gov. Salinity stress has also been observed to affect thymol and carvacrol biosynthesis, with varying effects depending on the concentration nih.gov.

Elicitors, such as methyl jasmonate (MeJA), can also influence the expression of genes involved in the thymol biosynthetic pathway and consequently affect thymol production nih.govmdpi.comresearchgate.net. Studies have demonstrated that MeJA treatment can upregulate genes like TPS2, CYP71D178, and CYP71D180, leading to increased accumulation of thymol and carvacrol nih.govmdpi.com. The response to such elicitors can be species-dependent nih.govmdpi.com.

Furthermore, factors like elevation and harvesting time have been reported to influence the chemical composition of essential oils, including thymol content mdpi.commdpi.com. Elevation, for example, has been found to be statistically significant in influencing the content of thymol and other compounds in Thymus saturejoides mdpi.com.

The interaction between genetic predisposition and environmental conditions ultimately shapes the final profile and concentration of thymol in a plant.

Metabolic Fate and Biotransformation of Thymol Leading to Thymol Sulfate

Absorption and Distribution of Thymol (B1683141) in Biological Systems (e.g., in animal models)

Studies in animal models have provided insights into the absorption and distribution of thymol. Following oral administration, thymol is rapidly absorbed. Research in rats and rabbits has shown the presence of thymol in the stomach, intestine, and urine after oral administration. frontiersin.org A study in dogs administered a single oral dose of thymol encapsulated in gelatin capsules detected thymol conjugates in urine and feces within 3-4 hours. frontiersin.org In broiler chickens fed with thyme herb, thymol was quantified in the small intestine, caecum, and plasma, with lower levels detected in muscle and liver at the highest doses after enzymatic cleavage. nih.gov Investigations in rabbits have detailed the absorption of thymol from the gastrointestinal tract, its distribution within the organism, and its accumulation in tissues. nih.govresearchgate.net Thymol concentrations have also been detected in the plasma, milk, liver, kidney, and fat of cattle after intramammary administration of a herbal product containing Thymus vulgaris essential oil. nih.govresearchgate.net Notably, the free form of thymol is often not detected in plasma, with its conjugates being the predominant forms found in humans and animals. nih.gov One study in rabbits found a significantly higher concentration of thymol in the intestinal wall compared to plasma and liver, suggesting intensive absorption and potential first-pass metabolism in the intestine. researchgate.net The first-pass metabolism in both the intestine and liver can limit the amount of thymol reaching systemic circulation. encyclopedia.pub

Enzymatic Conjugation Pathways: Sulfation and Glucuronidation

The primary metabolic pathways for thymol involve phase II conjugation reactions, specifically sulfation and glucuronidation. These processes increase the water solubility of thymol and its metabolites, facilitating their excretion from the body. nih.govontosight.ai

Role of Sulfotransferases in Thymol Sulfation

Sulfation is a crucial phase II metabolic reaction catalyzed by sulfotransferase enzymes (SULTs). ontosight.ainih.govnumberanalytics.com These enzymes facilitate the transfer of a sulfate (B86663) group from the cofactor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to a hydroxyl or amino group on the substrate molecule. nih.govmdpi.com Cytosolic SULTs are known to sulfate small molecules, including therapeutic drugs and natural products like thymol. nih.govnumberanalytics.com While the specific isoforms of sulfotransferase primarily responsible for thymol sulfation in the liver or other tissues are a subject of inquiry, SULTs, including SULT1A1, are known to play important roles in the sulfation of phenolic compounds. ontosight.aimdpi.comresearchgate.netmdpi.com The result of this enzymatic reaction is the formation of thymol sulfate. researchgate.net

Comparative Analysis with Glucuronidation by Uridine (B1682114) 5′-Diphospho-Glucuronosyltransferases

Glucuronidation is another major phase II conjugation pathway for thymol, catalyzed by uridine 5′-diphospho-glucuronosyltransferases (UGTs). ontosight.aictdbase.orgresearchgate.net UGTs catalyze the transfer of glucuronic acid from uridine 5′-diphospho-glucuronic acid (UDPGA) to the substrate, forming a glucuronide conjugate. ontosight.aictdbase.org Both sulfation and glucuronidation are important for the detoxification and excretion of xenobiotics. nih.govctdbase.org In the context of thymol metabolism, both this compound and thymol glucuronide are detected as major metabolites in biological matrices. nih.govresearchgate.netresearchgate.net Some studies suggest that the activity of hepatic UGTs might be lower compared to sulfotransferases in the context of thymol metabolism, potentially leading to the formation of thymol glucuronide primarily at higher thymol doses. nih.govresearchgate.net However, the relative contribution and interplay between sulfation and glucuronidation pathways can vary depending on the species, dose, and tissue. mdpi.comresearchgate.net

Identification and Quantification of this compound in Biological Matrices from Animal Models

The identification and quantification of this compound in biological matrices from animal models are essential for understanding thymol's metabolism and pharmacokinetics. This compound, along with thymol glucuronide, has been detected in the plasma, intestinal content, feces, and tissues of various animal species, including rats, pigs, chickens, horses, and rabbits, after enzymatic cleavage. nih.govresearchgate.netresearchgate.net

Advanced analytical techniques, such as Ultra-High Performance Liquid Chromatography coupled with accurate-mass Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS), have been employed for the identification and quantification of thymol metabolites, including this compound, in biological matrices like plasma, liver, and duodenal wall of broiler chickens. longdom.org This method allows for direct analysis without prior enzymatic hydrolysis. longdom.org Validation of such methods involves determining parameters like selectivity, linearity, accuracy, precision, matrix effect, recovery, stability, limit of detection, and limit of quantification for each biological matrix. longdom.org

Studies in pregnant rats have utilized Liquid Chromatography-Mass Spectrometry (LC/MS) for the quantification of this compound in plasma and fetal tissue samples. japsonline.com A validated LC/MS method for this compound quantification in rat plasma demonstrated linearity over a range of 40–3,000 ng/ml, with good intra-assay precision and accuracy. japsonline.com The average concentration of this compound detected in pregnant rats' plasma after administration of thyme extract was reported, and quantities in dams and fetal tissue were found to increase in a dose-dependent manner. japsonline.com

Data from a study quantifying this compound in broiler chickens fed Thymus vulgaris essential oil at different concentrations (0.01%, 0.05%, 0.1% w/w) in plasma, liver, and duodenal wall is presented below. longdom.org

| Biological Matrix | Thymol Essential Oil Concentration (w/w) | This compound Concentration |

| Plasma | 0.01% | Quantified |

| Plasma | 0.05% | Quantified |

| Plasma | 0.1% | Quantified |

| Liver | 0.01% | Quantified |

| Liver | 0.05% | Quantified |

| Liver | 0.1% | Quantified |

| Duodenal Wall | 0.01% | Quantified |

| Duodenal Wall | 0.05% | Quantified |

| Duodenal Wall | 0.1% | Quantified |

Note: Specific numerical concentration values were not consistently available in the provided snippets for all conditions, but the text confirms quantification across these matrices and concentrations.

Another study in rabbits detected this compound and glucuronide in the duodenal wall, highlighting the intestine's role in thymol metabolism. researchgate.net In rabbits administered thyme essential oil, this compound was detected in plasma, the duodenal wall, and liver, with the highest concentration in the duodenal wall and the lowest in the liver. nih.gov

Data from a study in rabbits showing the detection of this compound and glucuronide in different biological samples at varying thyme essential oil concentrations is presented below. nih.gov

| Biological Sample | Thyme Essential Oil Concentration | This compound Detection | Thymol Glucuronide Detection |

| Plasma | 0.01% | Detected | Not Detected |

| Plasma | 0.05% | Detected | Not Detected |

| Plasma | 0.1% | Detected | Detected |

| Duodenal Wall | 0.01% | Detected | Not Detected |

| Duodenal Wall | 0.05% | Detected | Not Detected |

| Duodenal Wall | 0.1% | Detected | Detected |

| Liver | 0.01% | Detected | Not Detected |

| Liver | 0.05% | Detected | Not Detected |

| Liver | 0.1% | Detected | Detected |

Note: "Detected" indicates the metabolite was found, while "Not Detected" indicates it was not found under the study conditions. This table is based on the description of findings rather than precise numerical data.

Deconjugation Processes and Recirculation Hypotheses in Animal Systems

While conjugation facilitates excretion, deconjugation processes can also occur in biological systems, potentially leading to the regeneration of the parent compound or other active metabolites. The possibility that metabolites, such as this compound, can be deconjugated back to the parental compound and thus exert pharmacological activity has been suggested. encyclopedia.pub

Advanced Analytical Methodologies for Thymol Sulfate Characterization and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography plays a vital role in separating thymol (B1683141) sulfate (B86663) from complex sample matrices before detection and quantification. Various chromatographic approaches are employed, depending on the sample type and the required sensitivity and specificity.

Gas Chromatography (GC) with Pre-analytical Hydrolysis or Derivatization Strategies

Gas chromatography (GC) is a powerful technique for separating volatile compounds. However, thymol sulfate, being a sulfate conjugate, typically lacks the volatility required for direct GC analysis. Therefore, pre-analytical strategies involving hydrolysis or derivatization are often necessary to convert this compound into a more volatile form, such as the parent compound thymol.

One approach involves enzymatic hydrolysis of this compound to release free thymol, which can then be analyzed by GC. This has been applied in studies analyzing thymol metabolites in biological samples like plasma and urine. nih.govebi.ac.ukresearchgate.net Following hydrolysis, techniques like headspace solid-phase microextraction (HS-SPME) can be used to extract the volatile thymol before GC analysis. nih.govebi.ac.ukresearchgate.net Detection is commonly achieved using flame ionization detection (FID) or mass spectrometry (MS). researchgate.netmdpi.comresearchgate.net

Derivatization is another strategy to enhance the volatility and improve the chromatographic behavior of analytes for GC. While direct derivatization of the sulfate group might be challenging, derivatization of the phenolic hydroxyl group after hydrolysis could be considered, although hydrolysis to the parent thymol followed by GC is more commonly reported for this compound analysis. Common derivatization reactions for GC include acylation, alkylation, and silylation, which modify functional groups to increase volatility and thermal stability. gcms.cz

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used techniques for the analysis of polar and non-volatile compounds like this compound. These methods allow for direct analysis of this compound without the need for hydrolysis or derivatization.

Reversed-phase HPLC is a common mode for separating this compound, utilizing a non-polar stationary phase and a polar mobile phase. Mobile phases typically consist of mixtures of water and organic solvents such as acetonitrile (B52724) or methanol, often with the addition of buffers or acidic modifiers to optimize peak shape and separation. researchgate.netresearchgate.net UV detection is frequently employed, with thymol and its conjugates often showing absorbance in the UV range, particularly around 274-276 nm due to the phenolic ring. researchgate.netresearchgate.netbrieflands.comwikipedia.orgresearchgate.netmdpi.com

UPLC, an evolution of HPLC, uses smaller particle sizes in the stationary phase, allowing for faster separations, higher resolution, and increased sensitivity. UPLC methodologies for this compound analysis often couple with mass spectrometry for enhanced detection and identification. ebi.ac.uklongdom.orgnih.govlongdom.org For instance, UHPLC with a mobile phase of acetonitrile/water has been used for thymol quantification. researchgate.netresearchgate.net

Mass Spectrometry (MS) Applications in Structural Elucidation and Quantification

Mass spectrometry (MS) is a powerful and often indispensable tool for the characterization and quantification of this compound, particularly in complex matrices. It provides highly specific detection based on the mass-to-charge ratio of the analyte and its fragments. researchgate.netmdpi.comresearchgate.netlongdom.orgmetabolomicsworkbench.orgsante.frresearchgate.netnih.govjapsonline.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Biological Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of this compound in complex biological matrices such as plasma, urine, liver, and tissue samples. mdpi.comresearchgate.netsante.frresearchgate.netjapsonline.com The LC component separates this compound from interfering substances, while the tandem MS provides highly specific detection through the fragmentation of the parent ion into characteristic product ions.

Electrospray ionization (ESI) is commonly used for ionizing polar molecules like this compound, often operated in negative ion mode to detect the deprotonated molecule or its sulfate-related fragments. rsc.org LC-MS/MS methods have been developed and validated for the determination of this compound in human plasma and urine, as well as in animal tissues. nih.govebi.ac.uknih.govsante.frresearchgate.netjapsonline.com These methods often involve sample preparation steps like solid-phase extraction (SPE) to clean up the matrix and concentrate the analyte. ebi.ac.uknih.govrsc.org

Research findings demonstrate the effectiveness of LC-MS/MS in quantifying this compound. For example, a validated LC/MS method for this compound in rat plasma and fetal tissue reported a lower limit of quantification (LLOQ) of 40 ng/mL and good linearity over a range of 120–2,400 ng/mL. japsonline.com Another UHPLC-ESI-QTOF-MS method for thymol metabolites in chicken plasma, liver, and duodenal wall showed linearity for this compound from 3.91 to 250.0 ng/mL with high correlation coefficients. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, provides accurate mass measurements, allowing for the determination of the elemental composition of an analyte. metabolomicsworkbench.org Coupled with LC (LC-HRMS), this technique is valuable for untargeted metabolite profiling and the identification of known and unknown thymol metabolites, including this compound, in complex biological samples. longdom.orgmetabolomicsworkbench.orgresearchgate.net

LC-HRMS enables the detection of a wide range of metabolites simultaneously, providing a comprehensive metabolic profile. researchgate.netmdpi.com Accurate mass measurements help confirm the identity of this compound by matching its experimental mass-to-charge ratio to its theoretical exact mass. metabolomicsworkbench.orguni.lu This is particularly useful in studies investigating the metabolic fate of thymol, where various conjugates and transformation products may be present. longdom.orglongdom.orgresearchgate.net

Studies utilizing LC-HRMS have successfully identified and quantified this compound in biological matrices, demonstrating its utility in understanding the metabolic pathways of thymol. longdom.orgnih.govlongdom.orgresearchgate.netresearchgate.net

Spectroscopic Methods for Structural Confirmation (e.g., Nuclear Magnetic Resonance, Fourier-Transform Infrared Spectroscopy, Ultraviolet-Visible Spectroscopy)

Spectroscopic methods provide complementary information for the structural characterization and confirmation of this compound, particularly for pure standards or in less complex matrices. nih.govmetabolomicsworkbench.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of organic molecules based on the magnetic properties of atomic nuclei, primarily 1H and 13C. researchgate.netchemicalbook.comsigmaaldrich.comresearchgate.net While analyzing this compound in complex mixtures by NMR can be challenging due to overlapping signals, it is invaluable for confirming the structure of synthesized or isolated this compound standards. researchgate.netresearchgate.net NMR provides information on the types and connectivity of atoms within the molecule, confirming the presence of the sulfate group and the thymol moiety. chemicalbook.comresearchgate.net

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule based on their vibrational modes. brieflands.commdpi.comnih.govresearchgate.netmdpi.comrsc.org FTIR spectra of this compound would show characteristic absorption bands corresponding to the sulfate group (e.g., S=O stretching vibrations) and the functional groups of the thymol structure (e.g., aromatic ring vibrations, C-O stretches). brieflands.commdpi.comnih.govmdpi.comrsc.org FTIR is often used to confirm the successful synthesis of this compound or to assess its presence in formulations. brieflands.commdpi.comnih.govrsc.org

Sample Preparation Techniques for Biological and Environmental Matrices (e.g., Solid-Phase Microextraction, Liquid-Liquid Extraction)

Effective analysis of this compound in complex biological and environmental matrices necessitates appropriate sample preparation techniques to isolate and concentrate the analyte while removing interfering substances. Solid-Phase Microextraction (SPME) and Liquid-Liquid Extraction (LLE) are among the techniques employed for this purpose.

Solid-Phase Microextraction (SPME) has been utilized in the analysis of thymol, which is closely related to this compound. A method involving automated headspace SPME coupled with gas chromatography (GC) and flame ionization detection was developed for determining thymol in human plasma. This method involved enzymatic cleavage of this compound to release thymol, followed by extraction using a polydimethylsiloxane-divinylbenzene fiber. nih.govebi.ac.uknih.gov The extraction was performed after adding sodium chloride and phosphoric acid. nih.gov While this specific application focuses on the metabolite after cleavage, it demonstrates the potential of SPME for extracting thymol-related compounds from biological fluids. SPME is considered an eco-friendly technique due to its low solvent consumption. nih.gov

Liquid-Liquid Extraction (LLE) is another widely used sample preparation technique for isolating analytes from biological and environmental samples. mdpi.comchromatographyonline.com LLE involves the partition of an analyte between two immiscible liquid phases. mdpi.com For phenolic compounds, including sulfated forms, the selection of an appropriate solvent is crucial. iss.it Ethyl acetate (B1210297) is often used for extracting flavonoids and can be effective for less polar phenolic compounds, especially after acidification, which shifts the phenol-phenate equilibrium towards the less polar form. iss.it Ethyl ether can also be used for low molecular weight phenolics. iss.it For higher molecular weight phenolics, butyl or isoamyl alcohols can be employed. iss.it A method for quantifying this compound in rat plasma utilized LLE. japsonline.com The procedure involved freezing samples, separating the organic layer, evaporating the solvent, and reconstituting the residue for analysis. japsonline.com LLE can increase selectivity by isolating the analyte from matrix interferences and can also be used to concentrate the analyte. mdpi.com However, traditional LLE often requires large volumes of organic solvents. mdpi.comchromatographyonline.com Miniaturized versions of LLE, known as liquid-phase microextraction (LPME), have been developed to reduce solvent consumption and sample volumes. researchgate.net

Solid Phase Extraction (SPE) is also a common technique for sample preparation, involving the adsorption of solutes onto a solid sorbent followed by elution with a small volume of solvent. nih.gov This technique is considered environmentally friendly due to its reduced solvent usage compared to conventional methods. nih.gov SPE has been applied for the clean-up of extracts containing phenolic compounds from plant materials. nih.gov Waters Oasis Prime HLB solid-phase extraction cartridges have been applied for sample clean-up in the determination of this compound and thymol glucuronide in biological samples from broiler chickens, showing extraction recoveries ranging from 85% to 92%. nih.gov Microelution solid-phase extraction (μSPE) has also been validated for the determination of plasma metabolites of thyme bioactive compounds, including this compound. ebi.ac.uk

Validation Parameters in this compound Analysis (e.g., linearity, precision, accuracy, limit of detection, limit of quantification)

Method validation is a critical process in analytical chemistry to ensure that a method is suitable for its intended purpose, providing accurate, reliable, and repeatable results. zamann-pharma.com Key validation parameters assessed for the analysis of this compound and related phenolic compounds include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). zamann-pharma.comijper.orgresearchgate.netembrapa.brresearchgate.net

Linearity evaluates the proportional relationship between the analyte concentration and the instrument response over a defined range. zamann-pharma.com For this compound analysis in matrix samples, calibration curves have been constructed, demonstrating linearity with correlation coefficients (r²) typically ranging from 0.993 to 0.9995 within specified concentration ranges. japsonline.comnih.gov For instance, linearity for this compound in broiler chicken plasma, liver, and duodenal wall was observed from 3.91 to 250.0 ng/mL with r² values between 0.9979 and 0.9995. nih.gov In rat plasma, linearity for this compound was obtained over a concentration range of 40–3,000 ng/mL with r² ≥ 0.993, and specifically validated over 120–2,400 ng/mL with r² > 0.993. japsonline.com

Precision assesses the agreement between independent test results obtained under stipulated conditions. zamann-pharma.com It is commonly expressed as relative standard deviation (RSD). zamann-pharma.com Intra-day (repeatability) and inter-day (intermediate precision) precision are typically evaluated. zamann-pharma.com For this compound analysis in broiler chicken samples, intra-day and inter-day precision, expressed as RSD, were reported to be less than 4.35%. nih.gov For thymol analysis (after enzymatic cleavage of this compound) in human plasma using headspace SPME-GC, within-day and between-day precision were ≤ 20% at the LOQ and < 15% at higher concentrations, in accordance with guidelines for bioanalytical method validation. ebi.ac.uknih.gov

Accuracy refers to the closeness of agreement between a measured value and the true value. zamann-pharma.com It is often evaluated through recovery studies, where known amounts of analyte are added to blank matrix samples. zamann-pharma.com For this compound analysis in rat plasma, accuracy values ranged between 87.32% and 113.70% for intra-assay validation. japsonline.com Extraction recoveries for this compound and thymol glucuronide from broiler chicken biological samples using SPE ranged from 85% to 92%. nih.gov For thymol analysis via headspace SPME-GC after enzymatic cleavage of this compound, the recovery was reported as 5% after a specific extraction time. ebi.ac.uknih.gov

The Limit of Detection (LOD) is the lowest analyte concentration that can be reliably detected, though not necessarily quantified. zamann-pharma.com The Limit of Quantification (LOQ) is the lowest concentration at which the analyte can be quantified with acceptable accuracy and precision. zamann-pharma.com These parameters are often determined using signal-to-noise ratios or based on the standard deviation of the response and the slope of the calibration curve. zamann-pharma.com Reported LOD and LOQ values for this compound analysis vary depending on the matrix and the specific analytical method used. For this compound in broiler chicken plasma, liver, and duodenal wall, LOD values were 0.97, 0.29, and 0.63 ng/mL, respectively, and LOQ values were 3.23, 0.97, and 2.09 ng/mL, respectively. nih.gov For thymol analysis in human plasma using headspace SPME-GC (after enzymatic cleavage of this compound), the LOQ was determined to be 8.1 ng/mL. ebi.ac.uknih.gov Another method for this compound metabolite in rat plasma reported an LLOQ (Lower Limit of Quantification) of 40 ng/mL. japsonline.comebi.ac.uk

Here is a summary of typical validation parameters reported for this compound analysis:

Theoretical and Mechanistic Investigations of Thymol Sulfate S Biological Significance

Inquiry into the Bioactivity of Sulfated Metabolites of Monoterpenes

Monoterpenes, a diverse class of plant-derived compounds, undergo various metabolic transformations in biological systems, including sulfation. researchgate.netmdpi.com The resulting sulfated metabolites, such as thymol (B1683141) sulfate (B86663), are generally considered more water-soluble, facilitating their excretion. medmuv.com However, the biological activity of these conjugated forms is a subject of ongoing investigation.

Active versus Inactive Metabolite Hypotheses

A prevalent hypothesis posits that sulfation serves primarily as a detoxification pathway, converting potentially active or toxic parent compounds into inactive or less active forms that can be readily eliminated from the body. medmuv.comnih.gov In the case of thymol, which exhibits various biological properties including antimicrobial, anti-inflammatory, and antioxidant activities, its sulfated conjugate, thymol sulfate, has often been considered an inactive form destined for excretion. researchgate.netmnba-journal.com Studies in humans and animals have shown that while free thymol is often undetectable in plasma after administration, this compound is present, suggesting rapid and extensive conjugation. researchgate.net

However, an alternative hypothesis suggests that sulfated metabolites may not be merely inactive byproducts. They could potentially serve as a circulating reservoir of the parent compound, which can be deconjugated at specific target sites to release the active form. researchgate.net This mechanism could contribute to the sustained or localized biological effects of the parent monoterpene.

Potential for Deconjugation and Parent Compound Release

The potential for deconjugation of sulfated metabolites, including this compound, to regenerate the parent compound is an important aspect of their biological significance. Enzymes known as sulfatases are capable of hydrolyzing the sulfate ester bond, thereby releasing the unconjugated compound. researchgate.net While the liver is a major site of metabolism, studies suggest that deconjugation can also occur in other tissues, such as the kidneys and the intestinal wall, potentially mediated by enzymes located at the brush border or within cells. researchgate.netnih.gov This localized deconjugation could allow for the targeted release of the active parent compound at sites where it is needed, contributing to its pharmacological effects. researchgate.net Research on other sulfated compounds, such as resveratrol (B1683913) sulfates, has demonstrated their deconjugation in target cells, supporting the concept of sulfate conjugates as delivery forms. researchgate.net

Interplay with Endogenous Sulfation Pathways and Related Enzymes

The formation of this compound involves the endogenous sulfation pathway, a crucial phase II metabolic process in which a sulfate group is transferred from the universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to an acceptor molecule, catalyzed by sulfotransferase enzymes (SULTs). medmuv.comwikipathways.orgfrontiersin.orgnih.govmdpi.com

Cytosolic sulfotransferases, particularly phenol (B47542) sulfotransferases (PSTs), are primarily responsible for the sulfation of small molecules like thymol. nih.govresearchgate.net These enzymes exhibit substrate specificity, and their activity can influence the extent of thymol sulfation. nih.gov The sulfation pathway requires an adequate supply of usable sulfate ions and the proper functioning of enzymes involved in PAPS synthesis, such as PAPS synthase (PAPSS1 and PAPSS2). wikipathways.orgfrontiersin.orgsaratoga.com

Variations in the activity or expression of sulfotransferase enzymes due to genetic polymorphisms or other factors can affect the metabolism of phenolic compounds, including thymol. nih.govsaratoga.com This interplay between thymol and the endogenous sulfation machinery highlights how the body's capacity for sulfation can influence the pharmacokinetics and potentially the biological effects of thymol and its sulfated metabolite.

Role as a Biomarker in Animal Metabolic Studies

This compound has been identified as a significant metabolite of thymol in various animal species, including rats, pigs, chickens, horses, and rabbits. mdpi.comresearchgate.netresearchgate.net Its presence and concentration in biological samples such as plasma, urine, intestinal content, feces, and tissues serve as valuable indicators of thymol absorption, distribution, metabolism, and excretion. nih.govmdpi.comresearchgate.net

In animal metabolic studies, monitoring this compound levels can provide insights into the extent of thymol bioavailability and the efficiency of its biotransformation. researchgate.netmdpi.com For instance, studies in rabbits have detected this compound in plasma, liver, and the duodenal wall after thymol administration, with varying concentrations depending on the tissue and the dose. nih.govmdpi.com The detection of this compound in different biological matrices allows researchers to track the metabolic fate of thymol and assess the impact of factors such as diet or route of administration on its metabolism. nih.govnih.gov The analysis of this compound, often alongside thymol glucuronide (another major metabolite), provides a more complete picture of thymol's metabolic profile in animals. researchgate.netnih.govmdpi.comnih.gov

Structural-Activity Relationships of Thymol Derivatives and their Sulfated Forms

The biological activity of thymol is closely linked to its phenolic structure. mdpi.com Modifications to the thymol scaffold can significantly alter its biological properties. mdpi.comresearchgate.net While this compound is a derivative formed by the addition of a sulfate group to the hydroxyl group of thymol, the structural changes associated with sulfation generally lead to a decrease or loss of the biological activities associated with the parent phenol. nih.govresearchgate.net This is consistent with the hypothesis that sulfation is primarily a detoxification mechanism.

Q & A

Q. How is thymol sulfate synthesized and detected in biological samples, and what methodological considerations are critical for accurate quantification?

this compound is a phase II metabolite of thymol formed via sulfation in the liver. Detection in biological samples (e.g., plasma, urine) requires sensitive techniques like liquid chromatography-mass spectrometry (LC-MS) due to its low endogenous concentration. Enzymatic hydrolysis of plasma samples is often necessary to quantify total thymol derivatives, as free thymol is undetectable post-metabolism . Methodological rigor includes calibration with isotopically labeled internal standards and validation of recovery rates to account for matrix effects. For example, Kohlert et al. (cited in ) used LC-MS/MS to identify this compound as the sole detectable metabolite in human plasma, with parallel profiling of total thymol post-hydrolysis.

Q. What are the pharmacokinetic properties of this compound, and how do they inform dosing in preclinical studies?

this compound exhibits rapid absorption (detectable in plasma within 20 minutes post-ingestion) and biphasic elimination, with a terminal half-life of ~10.2 hours in humans . Maximum plasma concentrations (~93.1 ng/mL) are reached within ~2 hours. Preclinical studies in rats and pigs highlight species-specific differences in tissue distribution, emphasizing the need for interspecies pharmacokinetic modeling. Methodologically, timed sample collection and compartmental pharmacokinetic analysis (e.g., non-linear mixed-effects modeling) are critical to account for variability in absorption and metabolism .

Advanced Research Questions

Q. How can Mendelian Randomization (MR) elucidate causal relationships between this compound and immune-mediated diseases like hyperthyroidism (HD)?

Two-sample MR analysis uses genetic variants (e.g., SNPs) as instrumental variables to infer causality. For example, MR studies revealed that this compound levels are causally linked to HD risk (IVW method: β = 0.24, P < 0.008), with CD8+ NKT cells mediating 8.67% of this effect . Key steps include:

- Pleiotropy correction : Apply MR-Egger regression or MR-PRESSO to exclude SNPs with horizontal pleiotropy.

- Sensitivity analysis : Use multivariable MR to adjust for confounders like BMI or diabetes .

- Validation : Replicate findings in independent cohorts (e.g., bidirectional MR) to confirm directionality .

Q. What molecular mechanisms link this compound to immune cell regulation, and how can target fishing approaches identify key pathways?

this compound modulates immune cells via proteins like PTK2B, PTPRC, and TIGIT, identified through 3D structural modeling and SwissTargetPrediction . Key methodologies include:

- scRNA-seq : Cluster immune cells (Louvain algorithm) and correlate this compound levels with HVGs (e.g., PTK2B).

- Co-localization analysis : Use sc-eQTL data (PPH4 > 0.75, R² > 0.8) to confirm shared genetic effects between this compound targets and immune cell abundance .

- Molecular dynamics simulations : Validate binding affinities of this compound to PTK2B using Discovery Studio, focusing on calcium signaling pathways .

Q. How do preclinical models address contradictions in this compound’s role as both an anti-inflammatory agent and a pathogenic metabolite?

While thymol (parent compound) shows anti-inflammatory effects (e.g., NF-κB suppression in colitis models ), this compound’s pro-inflammatory role in HD involves CD8+ NKT cell depletion . Methodological strategies to resolve contradictions include:

- Compartment-specific analysis : Compare this compound’s effects in plasma vs. tissue microenvironments (e.g., thyroid vs. colon).

- Dose-response studies : Use LC-MS to quantify tissue-specific metabolite thresholds that switch anti-/pro-inflammatory outcomes .

- Gene knockout models : Validate PTK2B’s role in this compound-mediated immune dysregulation using CRISPR/Cas9 in murine HD models .

Q. What experimental designs are optimal for studying this compound’s transplacental transfer and fetal toxicity?

Preclinical safety studies in pregnant rats employ timed maternal-fetal sampling paired with LC-MS to quantify placental transfer . Critical considerations:

- Toxicokinetic profiling : Measure this compound in amniotic fluid and fetal liver to assess bioaccumulation.

- Endpoint selection : Evaluate fetal growth restriction, teratogenicity, and placental oxidative stress markers (e.g., MDA, GSH) .

- Dose extrapolation : Use allometric scaling to predict human-equivalent doses while accounting for metabolic rate differences .

Methodological Resources

- Data Contradiction Analysis : Apply meta-regression to harmonize findings across studies (e.g., this compound’s dual roles) by adjusting for variables like cohort ethnicity, assay sensitivity, and metabolomic profiling depth .

- Advanced Statistical Tools : Use Seurat for scRNA-seq clustering and xQTLbiolinks for co-localization analysis of sc-eQTL datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.